Chlorhydrate de scopolamine

Vue d'ensemble

Description

Scopine (chlorhydrate) est un alcaloïde tropanique présent dans diverses plantes, notamment la racine de mandragore, le Senecio mikanioides (Delairea odorata), la Scopolia carniolica et la Scopolia lurida . C'est un métabolite de la scopolamine et il est connu pour ses propriétés anticholinergiques .

Applications De Recherche Scientifique

Le scopine (chlorhydrate) a une large gamme d'applications en recherche scientifique :

Biologie : Étudié pour ses interactions avec les récepteurs muscariniques de l'acétylcholine.

Industrie : Utilisé dans la production de produits pharmaceutiques, en particulier dans la synthèse du bromure de tiotropium.

Mécanisme d'action

Le scopine (chlorhydrate) exerce ses effets en se liant aux récepteurs muscariniques de l'acétylcholine (mAChR) avec une valeur de CI50 de 3 µM . Il est sélectif pour les récepteurs muscariniques de l'acétylcholine par rapport aux récepteurs nicotiniques de l'acétylcholine (CI50 = >500 µM) . Cette liaison inhibe l'action de l'acétylcholine, conduisant à des effets anticholinergiques tels que la réduction de la salivation et de la motilité gastro-intestinale .

Mécanisme D'action

Target of Action

Scopine hydrochloride is a metabolite of anisodine . It primarily targets the α1-adrenergic receptor and muscarinic acetylcholine receptors (mAChRs) . These receptors have widespread and diverse functions in the peripheral and central nervous system, including the regulation of heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Scopine hydrochloride acts as an agonist at the α1-adrenergic receptor . As an analogue of acetylcholine, it can antagonize muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . This interaction induces several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .

Pharmacokinetics

It’s known that the pharmacokinetics of scopolamine, from which scopine hydrochloride is derived, differ substantially between different dosage routes . In the case of oral administration of scopolamine, the bioavailability is limited, ranging between 3 and 27% .

Result of Action

The primary result of scopine hydrochloride’s action is its use in the treatment of acute circulatory shock . By acting as an agonist at the α1-adrenergic receptor, it can help to maintain blood pressure and ensure adequate blood flow to the organs.

Analyse Biochimique

Biochemical Properties

Scopine hydrochloride plays a crucial role in biochemical reactions, particularly as a metabolite of scopolamine. It interacts with several enzymes and proteins, including muscarinic acetylcholine receptors (mAChRs). Scopine hydrochloride binds to these receptors with an IC50 value of 3 µM, showing selectivity for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors . This interaction is essential for its pharmacological effects, including its role in reducing hyperphagia induced by antipsychotics.

Cellular Effects

Scopine hydrochloride influences various cellular processes and functions. It affects cell signaling pathways by binding to muscarinic acetylcholine receptors, which are involved in numerous physiological processes. This binding can alter gene expression and cellular metabolism, leading to changes in cell function. For example, scopine hydrochloride has been shown to reduce hyperphagia in C. elegans without affecting basal feeding . Additionally, it can improve blood-brain barrier permeability when conjugated to other compounds.

Molecular Mechanism

The molecular mechanism of scopine hydrochloride involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, scopine hydrochloride inhibits their activity, leading to various physiological effects. This inhibition can result in decreased production of salivary, bronchial, and glandular secretions, mydriasis, increased heart rate, and reduced gastrointestinal tone . These effects are mediated through the inhibition of the parasympathetic nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of scopine hydrochloride can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that scopine hydrochloride can maintain its activity for extended periods, but its stability may be influenced by environmental factors such as temperature and pH . Long-term exposure to scopine hydrochloride can lead to sustained changes in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of scopine hydrochloride vary with different dosages in animal models. At lower doses, scopine hydrochloride can effectively modulate physiological processes without causing significant adverse effects. At higher doses, it may induce toxic effects, including alterations in heart rate, gastrointestinal function, and central nervous system activity . These dosage-dependent effects are crucial for determining the therapeutic window of scopine hydrochloride in clinical applications.

Metabolic Pathways

Scopine hydrochloride is involved in several metabolic pathways, primarily as a metabolite of scopolamine. It undergoes enzymatic hydrolysis to form scopine, which can then participate in various biochemical reactions. The glucuronide conjugation of scopine hydrochloride is a relevant pathway in its metabolism, facilitating its excretion from the body . This metabolic process is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of scopine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues. Scopine hydrochloride can cross the blood-brain barrier, enhancing its central nervous system effects . Its distribution within the body is crucial for its pharmacological activity and therapeutic applications.

Subcellular Localization

Scopine hydrochloride’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets .

Méthodes De Préparation

Le scopine (chlorhydrate) peut être préparé par plusieurs voies synthétiques. Une méthode courante implique l'hydrolyse de la scopolamine . Une autre méthode comprend une synthèse en trois étapes à partir du N-méthoxycarbonylpyrrole et de la 1,1,3,3-tétrabromoacétone. Les réactifs sont combinés dans une cycloaddition [4+3], suivie d'une réduction diastéréosélective avec l'hydrure de diisobutylaluminium, et enfin, d'une époxydation de Prilezhaev avec l'acide trifluoropéroxyacétique . Les méthodes de production industrielle impliquent souvent la réduction d'ester de la scopolamine en utilisant du borohydrure de sodium, suivie de l'ajout d'acide chlorhydrique pour obtenir du scopine chlorhydrate .

Analyse Des Réactions Chimiques

Le scopine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le scopine peut être oxydé pour former du scopine N-oxyde.

Réduction : La réduction de la scopolamine en scopine en utilisant du borohydrure de sodium.

Substitution : Le scopine peut subir des réactions de substitution, telles que la formation d'esters de scopine. Les réactifs courants utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et l'acide trifluoropéroxyacétique pour l'époxydation.

Comparaison Avec Des Composés Similaires

Le scopine (chlorhydrate) est similaire à d'autres alcaloïdes tropaniques tels que la scopolamine, l'hyoscyamine et la cocaïne . il est unique dans sa liaison spécifique à l'affinité pour les récepteurs muscariniques de l'acétylcholine et ses effets anticholinergiques sélectifs . D'autres composés similaires comprennent :

Scopolamine : Connu pour son utilisation dans le traitement du mal des transports et des nausées postopératoires.

Hyoscyamine : Utilisé pour ses propriétés antispasmodiques.

Cocaïne : Un stimulant ayant des propriétés anesthésiques locales.

Le scopine (chlorhydrate) se distingue par ses applications spécifiques en recherche scientifique et son rôle d'intermédiaire dans la synthèse d'autres composés importants .

Propriétés

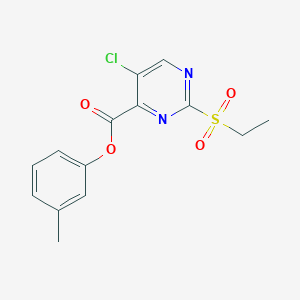

IUPAC Name |

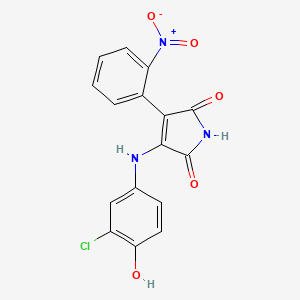

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRAOXIMQHVCR-QYRWGYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85700-55-6 | |

| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

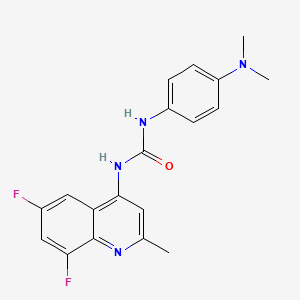

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

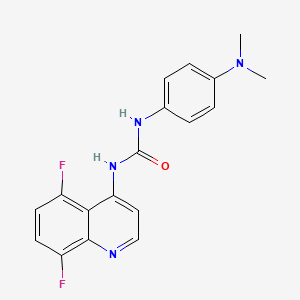

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)